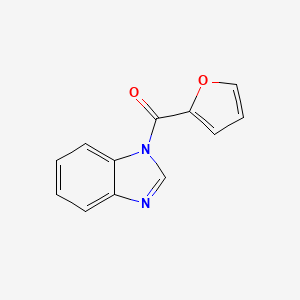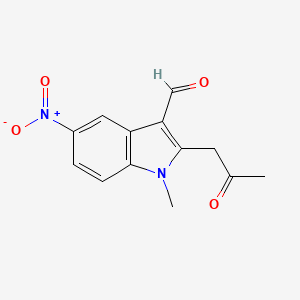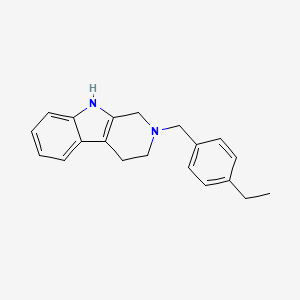
3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
説明
3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one, also known as AMPI, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. It is a member of the chalcone family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer and neurodegenerative diseases. In cancer cells, 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In neurodegenerative diseases, 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to inhibit the formation of beta-amyloid plaques and alpha-synuclein aggregates, which are thought to contribute to the progression of these diseases. The exact mechanism of this inhibition is not fully understood, but it is thought to involve the modulation of key signaling pathways in the brain.
Biochemical and Physiological Effects:
3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its cytotoxic and neuroprotective activities, it has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. These activities are thought to be due to its ability to modulate key signaling pathways and enzymes in these processes.
実験室実験の利点と制限
3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and its activity can be easily measured using standard assays. It also exhibits potent activity at low concentrations, making it a cost-effective compound for use in research.
However, there are also limitations to the use of 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its activity and predict its effects in different experimental systems. In addition, its cytotoxic activity may limit its use in certain assays or experimental systems.
将来の方向性
There are several future directions for research on 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. One area of interest is in the development of more potent and selective analogs of 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one for use in cancer and neurodegenerative disease research. Another area of interest is in the exploration of its potential applications in other disease areas, such as infectious diseases and autoimmune disorders. Finally, the elucidation of its mechanism of action and its effects on key signaling pathways and enzymes will be critical for the development of more effective therapies based on this compound.
科学的研究の応用
3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to have potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. This activity is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, 3-(9-anthryl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has also been shown to have potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective activity in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity is thought to be due to its ability to inhibit the formation of beta-amyloid plaques and alpha-synuclein aggregates, which are hallmarks of these diseases.
特性
IUPAC Name |
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO/c1-17-26(23-12-6-7-13-24(23)27-17)25(28)15-14-22-20-10-4-2-8-18(20)16-19-9-3-5-11-21(19)22/h2-16,27H,1H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWLJRJBOQYON-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-anthracen-9-yl-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



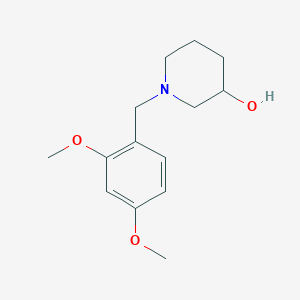
![4-benzyl-1-[(5-nitro-2-furyl)methyl]piperidine](/img/structure/B3836072.png)

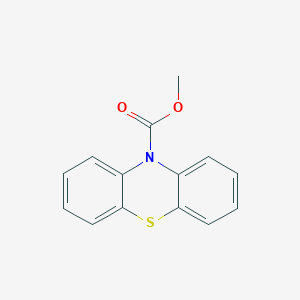
![4-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3836114.png)
![methyl 4-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3836119.png)
![1-(1,1-dimethyl-2-propyn-1-yl)octahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B3836121.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B3836130.png)
![N-({1-[(2-amino-5-pyrimidinyl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3836138.png)
![ethyl 2-{[({[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}amino)sulfonyl]amino}benzoate](/img/structure/B3836147.png)
![5-benzyl-N-(isoxazol-5-ylmethyl)-N-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3836155.png)
